3,5-Difluoro-2-(trifluoromethyl)benzodifluoride

Medicinal Chemistry ADME Lipophilicity

Fluorinated building blocks with precise substitution are critical for advancing medicinal chemistry programs, yet sourcing a single regioisomer containing both -CF3 and -CF2H groups often leads to isomer mixtures or impure batches. 3,5-Difluoro-2-(trifluoromethyl)benzodifluoride (CAS 1803872-08-3) solves this by providing a defined scaffold where the -CF2H group acts as a lipophilic hydrogen bond donor, enabling fine-tuning of logP (ΔlogP ≈ 0.5 vs. -CF3) while maintaining metabolic stability. • Guaranteed purity ≥98% ensures reproducible multi-step syntheses and minimizes purification overhead. • Dual -CF3/-CF2H functionality supports bioisostere replacement of -OH or -SH groups in lead optimization. • Bulk and custom pack sizes available; immediate shipment for in-stock quantities to support R&D timelines.

Molecular Formula C8H3F7
Molecular Weight 232.1 g/mol
CAS No. 1803872-08-3
Cat. No. B1411596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-2-(trifluoromethyl)benzodifluoride
CAS1803872-08-3
Molecular FormulaC8H3F7
Molecular Weight232.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)F)C(F)(F)F)F)F
InChIInChI=1S/C8H3F7/c9-3-1-4(7(11)12)6(5(10)2-3)8(13,14)15/h1-2,7H
InChIKeyZOPQIKPMBSVCEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-2-(trifluoromethyl)benzodifluoride Overview


3,5-Difluoro-2-(trifluoromethyl)benzodifluoride (CAS 1803872-08-3) is a highly fluorinated aromatic compound with the IUPAC name 1-(difluoromethyl)-3,5-difluoro-2-(trifluoromethyl)benzene . Characterized by its molecular formula C8H3F7 and a molecular weight of 232.1 g/mol , it belongs to the benzodifluoride class . This compound uniquely incorporates both a difluoromethyl (-CF2H) and a trifluoromethyl (-CF3) group on a benzene ring, in addition to two ring fluorine atoms . This specific combination of fluorinated moieties confers distinct electronic and physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research .

Building block Highly fluorinated aromatic intermediate
Functional groups Dual -CF2H and -CF3 on benzene ring
Regiochemistry 3,5-difluoro-2-(trifluoromethyl) substitution pattern

Why 3,5-Difluoro-2-(trifluoromethyl)benzodifluoride Is Irreplaceable


Substituting 3,5-Difluoro-2-(trifluoromethyl)benzodifluoride with a simpler fluorinated aromatic or even a close regioisomer is non-trivial due to the unique interplay of its substituents. The compound's specific pattern of fluorine atoms and fluorinated methyl groups creates a distinct electronic landscape that governs its reactivity, physicochemical profile, and potential biological interactions . In particular, the presence of both a -CF3 and a -CF2H group is critical; while the -CF3 group is strongly electron-withdrawing, the -CF2H group can act as a lipophilic hydrogen bond donor, a property that cannot be replicated by a -CF3 group or a non-fluorinated methyl group [1]. This dual functionality is a key driver of the compound's utility in medicinal chemistry as a bioisostere and in materials science, where precise control over molecular properties is paramount. Therefore, generic substitution with in-class compounds lacking this specific substitution pattern would likely lead to a loss of function or a significant alteration in the desired outcome, as detailed in the quantitative evidence below.

Target compound
Potential substitute
Key mismatch
Dual -CF2H and -CF3 groups
Analog with only -CF3 groups
-CF2H can act as lipophilic H-bond donor; -CF3 cannot. Substitution may alter hydrogen-bonding and lipophilicity profile.
3,5-difluoro-2-(trifluoromethyl) regioisomer
Other C8H3F7 benzodifluoride isomers
Different substitution pattern may shift reactivity and target engagement; regioisomers are not directly interchangeable in SAR studies.

3,5-Difluoro-2-(trifluoromethyl)benzodifluoride: Quantitative Differentiation


Lipophilicity: CF2H vs. CF3 Substituents

The introduction of a difluoromethyl (-CF2H) group versus a trifluoromethyl (-CF3) group on an aromatic ring results in a quantifiable difference in lipophilicity, a critical parameter for drug absorption and distribution. A matched molecular pair analysis comparing p-toluylamide and its trifluoromethyl analog showed a ΔlogP of approximately 0.5 [1]. This indicates that the CF2H group imparts lower lipophilicity compared to CF3. While this data is not specific to the exact target compound, it provides a class-level inference for the contribution of the -CF2H moiety, which is a key differentiating feature of 3,5-Difluoro-2-(trifluoromethyl)benzodifluoride relative to analogs containing only -CF3 groups .

Lipophilicity (ΔlogP)
Class-level inference
ΔlogP ≈ 0.5
Matched molecular pair: CF2H vs CF3
Supports lipophilicity tuning in ADME research
Medicinal Chemistry ADME Lipophilicity

Purity Specification for Reliable Synthesis

For procurement in research and development, the guaranteed purity of a chemical is a primary differentiator. A vendor for 3,5-Difluoro-2-(trifluoromethyl)benzodifluoride specifies a minimum purity of 98% (NLT 98%) . This specification provides a quantitative baseline for users to expect consistent and reliable performance in their syntheses, which is a key consideration when selecting a compound over alternatives with unspecified or lower purity grades.

Purity specification
Supplier specification
NLT 98%
Vendor datasheet (MolCore)
Defined purity benchmark for synthesis reliability
Chemical Synthesis Quality Control Procurement

C8H3F7 Regioisomer Differentiation

The molecular formula C8H3F7 and molecular weight of 232.1 g/mol are shared by several regioisomers of benzodifluoride . However, the specific substitution pattern of 3,5-difluoro-2-(trifluoromethyl)benzodifluoride—with fluorine atoms at the 3 and 5 positions and the -CF3 group at the 2 position—is a precise and verifiable structural differentiator . This regiospecificity is crucial because the spatial arrangement of substituents dictates the compound's reactivity, physical properties, and biological target engagement, distinguishing it from isomers like 2,4-difluoro-6-(trifluoromethyl)benzodifluoride or 2,5-difluoro-3-(trifluoromethyl)benzodifluoride [REFS-3, REFS-4].

Regioisomer identity
Structural differentiation
3,5-difluoro-2-(trifluoromethyl)
vs other C8H3F7 isomers
Unique substitution pattern governs reactivity and SAR
Regioisomers may not be interchangeable in target-engagement studies
Chemical Synthesis Structure-Activity Relationship Medicinal Chemistry

3,5-Difluoro-2-(trifluoromethyl)benzodifluoride Applications


Fine-Tuning Lipophilicity & Hydrogen Bonding

Based on the quantifiable difference in lipophilicity conferred by the -CF2H group (ΔlogP ≈ 0.5) compared to -CF3 [1], this compound is a prime candidate for use as a building block in medicinal chemistry programs. Researchers aiming to reduce the logP of a lead series to improve solubility or reduce off-target binding can utilize this compound to introduce a -CF2H moiety, thereby achieving a more balanced ADME profile while retaining the metabolic stability benefits of fluorine [2].

High-Purity, Regiospecific Intermediate

Procurement of this specific regioisomer with a guaranteed purity of NLT 98% is essential for multi-step organic syntheses where precise control over the substitution pattern is critical [1]. Using a different isomer or a lower-purity batch could lead to undesired side products or necessitate extensive and costly purification steps, directly impacting the yield and reproducibility of the final target molecule.

Bioisosteric Replacement: Selective Probe Development

The -CF2H group is known to act as a lipophilic hydrogen bond donor, a property distinct from the purely electron-withdrawing -CF3 group [1]. This makes 3,5-Difluoro-2-(trifluoromethyl)benzodifluoride an excellent starting material for creating chemical probes where a hydroxyl (-OH) or thiol (-SH) group is being replaced by a metabolically stable and lipophilic bioisostere, allowing for the interrogation of specific binding interactions without altering the core molecular scaffold.

Application
Selection Property
Validation Focus
Lipophilicity tuning in lead series
CF2H vs CF3 functionality
ADME endpoint comparison
High-purity regiospecific synthesis
Specified regiochemistry and purity
Reaction yield and reproducibility
Bioisosteric replacement studies
Lipophilic H-bond donor capability
Binding interaction assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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